molecular formula C18H18FN3O3 B2550922 3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921483-41-2

3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2550922
CAS RN: 921483-41-2
M. Wt: 343.358
InChI Key: ZPYUYRCTBZDAEP-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of the pyrido[2,3-d]pyrimidine-2,4-dione class. This class of compounds has been the subject of various studies due to their biological activities, including herbicidal and antitumor properties. The presence of a fluorobenzyl group suggests potential for interaction with biological targets, while the propoxy substitution may influence the compound's physical properties and solubility.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves cyclization reactions and the introduction of various substituents to achieve desired biological activities. For instance, a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized to search for new protoporphyrinogen oxidase inhibitors with improved bioactivity . Similarly, the synthesis of other pyrimidine derivatives has been reported, such as the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is often confirmed using spectral techniques such as NMR, IR, and X-ray diffraction. For example, the structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was confirmed by X-ray diffraction analysis . The molecular structure is crucial for understanding the compound's interaction with biological targets and its overall bioactivity.

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be explored through various chemical reactions. For instance, the interaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia has been studied, leading to the formation of amino derivatives . These reactions can provide insights into the chemical behavior of the compound and its potential transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives revealed information about their electronic structures, vibrational frequencies, and reactivity through molecular electrostatic potential analysis . These properties are essential for predicting the compound's behavior in biological systems and its potential as a herbicide or antitumor agent.

Scientific Research Applications

Synthesis and Characterization

  • Pyrimidine derivatives, including those structurally similar to the specified compound, have been synthesized and characterized for various applications. For instance, a study detailed the synthesis and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine diones, indicating the potential for these compounds to serve as urease inhibitors. The synthesized compounds showed variable inhibition activity, with some exhibiting significant potency (Rauf et al., 2010).

Herbicidal Activity

  • Certain pyrimidine derivatives have demonstrated notable herbicidal activities. A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed that some synthesized variants, including those with a 3-(4-fluorobenzyl) moiety, exhibited significant herbicidal activity against Brassica napus at certain concentrations, suggesting their potential as herbicides (Yang Huazheng, 2013).

Antitumor Activities

  • Research into the antitumor activities of pyrimidine derivatives, including those related to the specified compound, has shown promising results. A study on pyrimidine derivatives of L-ascorbic acid indicated significant antitumor activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Raić-Malić et al., 2000).

Protoporphyrinogen Oxidase Inhibition

  • Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as protoporphyrinogen oxidase inhibitors, offering a basis for developing new herbicidal agents. Some synthesized compounds showed potent inhibitory activities and broad-spectrum weed control, comparable to known herbicides, indicating their potential application in agricultural chemistry (Da-Wei Wang et al., 2017).

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives could include further exploration of their therapeutic potential . These compounds have shown promise as potent inhibitors of certain enzymes, suggesting potential applications in the treatment of various diseases .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYUYRCTBZDAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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